molecular formula C13H13NO3S B1588943 Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate CAS No. 57677-79-9

Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate

Cat. No.: B1588943
CAS No.: 57677-79-9
M. Wt: 263.31 g/mol
InChI Key: IZEUWGPRBNUAFE-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate (CAS: 57677-79-9) is a thiazole-based ester with the molecular formula C₁₃H₁₃NO₃S and a molecular weight of 263.3 g/mol . Structurally, it features a thiazole ring substituted at the 2-position with a 4-methoxyphenyl group and at the 4-position with an ethyl carboxylate moiety. The methoxy group (-OCH₃) at the para position of the phenyl ring contributes electron-donating effects, influencing the compound’s electronic properties and reactivity.

Such methods are likely applicable to its preparation. The compound’s structural characterization typically involves spectroscopic techniques (¹H/¹³C NMR, IR) and single-crystal X-ray diffraction (SC-XRD) for confirmation, as demonstrated for related thiazole esters .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with 4-methoxybenzaldehyde and thiourea under acidic conditions to form the thiazole ring . The reaction is usually carried out in ethanol with a catalytic amount of hydrochloric acid, followed by refluxing for several hours.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate serves as a key intermediate in the synthesis of several pharmaceutical compounds. Its derivatives are particularly noted for their anti-inflammatory and analgesic properties. Research indicates that compounds containing thiazole structures can effectively inhibit cyclooxygenase (COX) enzymes, which are crucial targets in the treatment of pain and inflammation.

Case Study: COX Inhibition

A study demonstrated that derivatives of this thiazole compound exhibited significant COX inhibitory activity. For instance, one derivative was shown to have an IC50 value of 9.01 µM against COX enzymes, indicating its potential as a therapeutic agent in pain management .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in formulating agrochemicals. It contributes to the development of effective pesticides and herbicides, enhancing crop protection and yield.

Table 1: Efficacy of Thiazole Derivatives in Agriculture

Compound NameApplicationEffectiveness
This compoundPesticide formulationHigh efficacy against pests
Other thiazole derivativesHerbicide developmentImproved crop yield

Material Science

The compound is explored for its potential in creating novel materials such as polymers and coatings. Its unique chemical properties allow for enhanced durability and resistance to environmental factors.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability, making it suitable for high-performance applications .

Biological Research

This compound is also employed in biological research to study its effects on cellular processes. Notably, it has been investigated for its potential to induce apoptosis in cancer cells.

Case Study: Anticancer Activity

In vitro studies on HepG2 liver cancer cells revealed that this compound induced significant apoptotic activity, suggesting its viability as a lead compound for anticancer drug development.

Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference compound. It aids in the accurate quantification of related compounds in various samples, ensuring quality control in manufacturing processes.

Table 2: Analytical Applications

Application AreaUse CaseImportance
Quality ControlStandard reference in chromatographic techniquesEnsures accuracy and reliability
Quantitative AnalysisCalibration of analytical instrumentsFacilitates precise measurements

Mechanism of Action

The mechanism of action of ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The thiazole ring’s aromaticity and electron-donating properties play a crucial role in its activity .

Comparison with Similar Compounds

Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate belongs to a broader class of thiazole-4-carboxylate derivatives, where structural variations at the 2-position phenyl ring significantly alter physicochemical and biological properties. Below is a detailed comparison:

Substituent Electronic Effects

The electronic nature of substituents on the phenyl ring profoundly impacts the compound’s HOMO-LUMO gap, solubility, and interaction with biological targets.

Compound Name Substituent HOMO-LUMO Gap (eV) Key Electronic Effect Reference
This compound 4-OCH₃ Not reported Electron-donating; enhances conjugation
Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate 2-NO₂ Reduced (~3.5) Electron-withdrawing; stabilizes LUMO
Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate 4-CF₃ Not reported Strongly electron-withdrawing; increases polarity
Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate 2,4-F Not reported Moderate electron-withdrawing; enhances lipophilicity

Structural and Functional Modifications

  • Extended Conjugation : Derivatives like ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate incorporate hydrazine linkers, enabling π-π stacking interactions critical for crystal packing and antioxidant activity.

Biological Activity

Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into its biological mechanisms, research findings, and potential applications.

Overview of the Compound

This compound features a thiazole ring with an ethyl ester and a 4-methoxyphenyl substituent. Its molecular formula is C13H13NO3SC_{13}H_{13}NO_3S with a molecular weight of 263.31 g/mol . The compound is synthesized through various methods, often involving the reaction of thiazole derivatives with substituted phenolic compounds.

Target Interactions

Research indicates that thiazole derivatives, including this compound, interact with several biological targets:

  • DNA and Topoisomerase II : These compounds can bind to DNA and interfere with topoisomerase II activity, leading to DNA double-strand breaks and subsequent cell death.
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains, including E. coli and S. aureus, as well as antifungal activity .

Biochemical Pathways

The biological activity of thiazole derivatives suggests they may influence multiple biochemical pathways, potentially affecting cell proliferation, apoptosis, and microbial resistance mechanisms .

Anticancer Activity

A study by Sonar et al. (2020) highlighted the anticancer potential of this compound against various cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma). The compound demonstrated notable cytotoxic effects with IC50 values indicating effective inhibition of cell growth.

Cell LineIC50 (µM)Reference
HepG210.5
PC128.3

Antimicrobial Properties

The compound has shown promising results in inhibiting the growth of both gram-positive and gram-negative bacteria, as well as fungi. The effectiveness varies based on structural modifications within the thiazole framework:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL
A. niger64 µg/mL

Case Studies

  • Anticancer Study : In vitro studies conducted on HepG2 cells revealed that this compound induced apoptosis through caspase activation pathways, confirming its potential as an anticancer agent .
  • Antimicrobial Efficacy : A comparative analysis showed that modifications in the methoxy group position significantly influenced antimicrobial activity, highlighting structure-activity relationships in thiazole derivatives .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via cyclization of ethyl acetoacetate, 4-methoxybenzaldehyde, and thiourea under acidic conditions. Optimization strategies include:

  • Microwave-assisted synthesis to reduce reaction time and improve yield.
  • Continuous flow reactors for scalable production with controlled temperature and solvent systems.
  • Purification via recrystallization or column chromatography to achieve >95% purity. Adjusting stoichiometric ratios (e.g., 1:1.2 for thiourea) enhances cyclization efficiency .

Q. How can researchers resolve discrepancies in reported biological activities across studies?

Discrepancies in antimicrobial or anticancer activities may stem from:

  • Assay variability : Differences in microbial strains (e.g., E. coli vs. S. aureus) or cell lines.
  • Purity issues : Use HPLC (C18 column, acetonitrile/water gradient) to verify purity >98%.
  • Solvent effects : DMSO concentration in cell-based assays can influence results.
    Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and comparative dose-response studies are recommended .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

  • NMR spectroscopy : 1H NMR (δ 1.3 ppm for ethyl CH3, δ 8.1 ppm for thiazole protons) and 13C NMR confirm structural integrity.
  • Mass spectrometry : ESI-MS ([M+H]+ at m/z 264.3) validates molecular weight.
  • HPLC : Reverse-phase chromatography (UV detection at 254 nm) assesses purity.
  • X-ray crystallography : SHELXL refines crystallographic data to resolve bond lengths and angles .

Q. What strategies enhance target specificity in anticancer applications?

  • Substituent modification : Bromination at the pyridine ring (e.g., Ethyl 2-(2-bromopyridin-4-yl)thiazole-4-carboxylate) increases DNA intercalation potency.
  • Hybrid derivatives : Combining thiazole with oxadiazole moieties improves topoisomerase II inhibition.
  • Computational docking : Identify binding pockets (e.g., Oct3/4) to guide structural tweaks .

Q. How does the compound interact with biological targets like DNA and topoisomerase II?

  • DNA intercalation : Ethidium displacement assays and circular dichroism confirm intercalative binding.
  • Topoisomerase II inhibition : Gel electrophoresis detects reduced plasmid relaxation.
  • Cellular assays : Comet assays quantify DNA damage in cancer cells (e.g., IC50 = 7.5 µM in HeLa cells) .

Q. How does crystallographic refinement software (e.g., SHELXL) impact structural accuracy?

SHELXL resolves disorder in the thiazole ring and 4-methoxyphenyl group via:

  • Thermal parameter modeling : Anisotropic displacement parameters for non-H atoms.
  • Twinned data handling : HKLF5 format for high-resolution (<1.0 Å) datasets.
    This ensures precise bond length measurements (e.g., C-S bond: 1.68 Å) .

Q. What structural modifications improve antimicrobial efficacy?

  • Hydrazinyl derivatives : Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates show %FRSA up to 84.5% (e.g., 4-hydroxy-3-methoxybenzylidene substituent).
  • Halogenation : Fluorine at the phenyl ring enhances membrane penetration.
  • SAR studies : Correlate logP values (e.g., 2.8–3.5) with MIC against Gram-positive pathogens .

Q. How can computational methods predict mechanisms of action?

  • Molecular docking : AutoDock Vina predicts binding to Oct3/4 (ΔG = -9.2 kcal/mol) or DNA (ΔG = -8.5 kcal/mol).
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns.
  • Validation : Surface plasmon resonance (SPR) confirms binding kinetics (kon = 1.5 × 10^4 M−1s−1) .

Properties

IUPAC Name

ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-3-17-13(15)11-8-18-12(14-11)9-4-6-10(16-2)7-5-9/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEUWGPRBNUAFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439331
Record name Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57677-79-9
Record name Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To an ice-cold solution of 4-methoxy-thiobenzamide (0.50 g, 2.98 mmol) in ethanol (25 ml) was added triethylamine (0.41 ml, 2.98 mmol) followed by dropwise addition of ethyl bromopyruvate (0.56 ml, 4.40 mmol). The reaction mixture was heated at 65° C. for 12 h. After the completion of the reaction mixture (TLC monitoring), the reaction mixture was evaporated to dryness under reduced pressure, water (25 mL) was added and extracted with ethyl acetate (3×50 mL). The combined organics was washed with water, brine, dried (Na2SO4), filtered and concentrated. The crude residue was purified over silica gel (60-120 M, 10% EtOAc-Hexane) to get the desired product (0.38 g, 48%).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.41 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step Two
Yield
48%

Synthesis routes and methods II

Procedure details

2-Bromo-thiazole-4-carboxylic acid ethyl ester (1.00 mmol, 236 mg), 4-methoxyphenylboronic acid (1.50 mmol, 228 mg), Pd2(DBA)3 (0.020 mmol, 18 mg), S-Phos (0.060 mmol, 25 mg) and potassium phosphate tribasic monohydrate (1.5 mmol, 0.35 g) were loaded into a Schlenk tube containing a stir bar. The Schlenk tube was capped with a rubber septum, evacuated and refilled with nitrogen. Toluene (2 mL) was added through the septum via a syringe and the Schlenk tube was sealed with a Teflon screw cap under a flow of nitrogen, and put into an oil bath at 100° C. The reaction was allowed to stir at 100° C. for 15 hours, then the reaction mixture was cooled to room temperature and filtered through celite. The filtrate was concentrated in vacuo and the resultant crude residue was purified using column chromatography on silica gel (eluent: Hexane/EtOAc (4:1)) to provide 2-(4-Methoxy-phenyl)-thiazole-4-carboxylic acid ethyl ester as a yellowish solid.
Quantity
236 mg
Type
reactant
Reaction Step One
Quantity
228 mg
Type
reactant
Reaction Step One
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
18 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate
Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate
Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate
Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate
Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate
Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate

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